![molecular formula C18H14O3 B12542421 7-Methyl-3-phenyl-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one CAS No. 673446-78-1](/img/structure/B12542421.png)
7-Methyl-3-phenyl-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-3-phenyl-2,3-dihydro-4H-furo3,2-cbenzopyran-4-one is a complex organic compound that belongs to the class of furobenzopyrans
Vorbereitungsmethoden
The synthesis of 7-Methyl-3-phenyl-2,3-dihydro-4H-furo3,2-cbenzopyran-4-one can be achieved through a multi-component reaction involving aromatic aldehydes, 4-hydroxycoumarin, and phenacyl pyridinium bromide. This reaction is typically catalyzed by SiO2 nanoparticles under solvent-free conditions, making it an environmentally friendly process. The reaction is rapid, yields high amounts of the desired product, and requires low catalyst loading .
Analyse Chemischer Reaktionen
7-Methyl-3-phenyl-2,3-dihydro-4H-furo3,2-cbenzopyran-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding ketones or carboxylic acids .
Wissenschaftliche Forschungsanwendungen
This compound has shown significant potential in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as an intermediate for synthesizing other complex molecules. In biology, it has been studied for its anti-cancer, anti-inflammatory, and anti-microbial properties. In medicine, it is being explored for its potential use in developing new therapeutic agents .
Wirkmechanismus
The mechanism of action of 7-Methyl-3-phenyl-2,3-dihydro-4H-furo3,2-cbenzopyran-4-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biological processes. For instance, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 7-Methyl-3-phenyl-2,3-dihydro-4H-furo3,2-cbenzopyran-4-one include other furobenzopyrans and coumarin derivatives. These compounds share structural similarities but may differ in their biological activities and applications. For example, 5,7-Dihydroxy-2-phenyl-2,3-dihydro-4H-chromen-4-one (Pinocembrin) and 5-Hydroxy-7-methoxyflavanone (Pinostrobin) are known for their antioxidant and anti-inflammatory properties . The uniqueness of 7-Methyl-3-phenyl-2,3-dihydro-4H-furo3,2-c
Eigenschaften
CAS-Nummer |
673446-78-1 |
|---|---|
Molekularformel |
C18H14O3 |
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
7-methyl-3-phenyl-2,3-dihydrofuro[3,2-c]chromen-4-one |
InChI |
InChI=1S/C18H14O3/c1-11-7-8-13-15(9-11)21-18(19)16-14(10-20-17(13)16)12-5-3-2-4-6-12/h2-9,14H,10H2,1H3 |
InChI-Schlüssel |
ORRGDFQDVPLLSF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C3=C(C(CO3)C4=CC=CC=C4)C(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(4-Methoxyphenyl)ethyl]-2H-1,3,2-benzodioxaborole](/img/structure/B12542344.png)
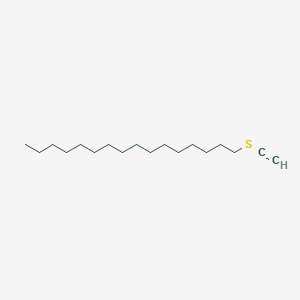
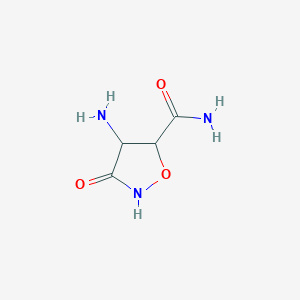
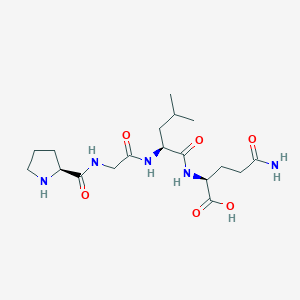

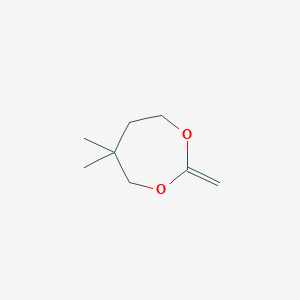
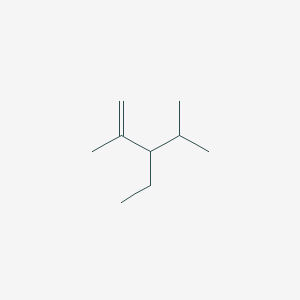
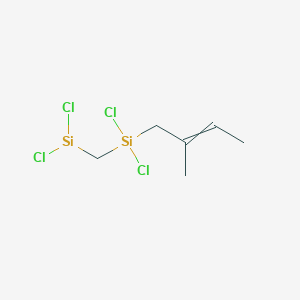
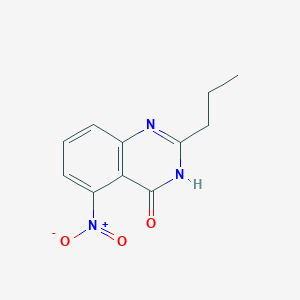
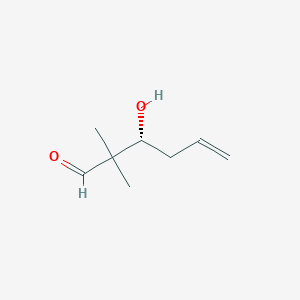
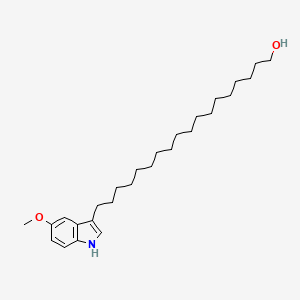
![6-{4-[(2-Fluorophenyl)methoxy]-6-phenylpyrimidin-2(1H)-ylidene}naphthalen-2(6H)-one](/img/structure/B12542414.png)
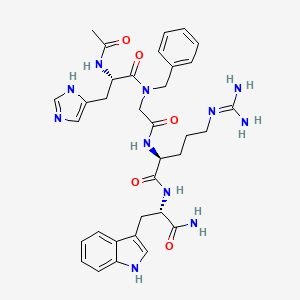
![6-(4-Nitrophenyl)-6,7-dihydro-2H-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B12542419.png)
